molecular formula C11H8Br2N2O B2989244 N-(1,8-Dibromoisoquinolin-3-yl)acetamide CAS No. 2490401-40-4

N-(1,8-Dibromoisoquinolin-3-yl)acetamide

Cat. No.: B2989244
CAS No.: 2490401-40-4
M. Wt: 344.006
InChI Key: LQAMSKQPKWSYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,8-Dibromoisoquinolin-3-yl)acetamide is a brominated isoquinoline derivative supplied as a high-purity chemical for research and development purposes. This compound has a molecular formula of C 11 H 8 Br 2 N 2 O and a molecular weight of 344.00 . Its structure features a fused aromatic system with bromine substituents at the 1 and 8 positions and an acetamide group at the 3-position of the isoquinoline ring, as represented by the SMILES string CC(=O)Nc1cc2cccc(Br)c2c(Br)n1 . Brominated heterocyclic compounds like this one are of significant interest in medicinal chemistry as versatile synthetic intermediates . The presence of halogen atoms and a reactive acetamide group makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the exploration of fused pyridine ring derivatives . Such derivatives are frequently investigated for their potential as therapeutic agents, including in areas like antiviral research . Researchers can utilize this compound to develop targeted libraries for biological screening. Notice for Researchers: This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,8-dibromoisoquinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMSKQPKWSYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,8-Dibromoisoquinolin-3-yl)acetamide typically involves the bromination of isoquinoline derivatives followed by acetamidation. One common method includes the bromination of isoquinoline at the 1 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoisoquinoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1,8-Dibromoisoquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(1,8-Dibromoisoquinolin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,8-Dibromoisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and acetamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1,8-Dibromoisoquinolin-3-yl)acetamide with acetamide derivatives from diverse chemical classes, focusing on structural features, synthesis strategies, and inferred properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/Modifications Key Inferred Properties Reference
This compound Isoquinoline 1,8-Dibromo; 3-acetamide High lipophilicity, potential halogen bonding
Methazolamide (MZA) 1,3,4-Thiadiazole 3-methyl; 5-sulfonamide Carbonic anhydrase inhibitor; metabolized via glutathione conjugation [1]
Compound 40002 (Br-substituted) Phenylacetamide 4-Bromo on phenyl ring Enhanced electrophilicity; used in SAR studies [2]
N-{3-[(6-chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro on carbazole; acetamide linker Potential CNS activity; characterized by NMR/IR [3]
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl; phenylacetamide High metabolic stability; likely antimicrobial [4]
2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide Nitrophenylacetamide Bromo; nitro groups Reference standard; analytical challenges [5]

Pharmacological and Physicochemical Properties

  • This contrasts with methoxy- or hydroxyl-substituted analogs (e.g., 40004 ), which exhibit improved solubility .
  • Metabolic Pathways: Acetamide derivatives often undergo Phase II conjugation (e.g., glutathione, glucuronidation) as seen in methazolamide metabolites . However, the isoquinoline core may introduce unique cytochrome P450-mediated oxidation pathways.
  • Bioactivity: Benzothiazole acetamides () and tetrahydrocarbazole derivatives () show target-specific activities (e.g., antimicrobial, CNS modulation), suggesting that the isoquinoline core in the target compound could similarly interact with enzymes or receptors .

Analytical Characterization

  • Brominated acetamides like 2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide require advanced chromatographic methods (HPLC-MS) for purity assessment due to their complexity .
  • NMR and IR data for tetrahydrocarbazole acetamides () provide a template for confirming the acetamide linkage and halogen positions in the target compound .

Biological Activity

N-(1,8-Dibromoisoquinolin-3-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including antioxidant activity, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Synthesis

The compound belongs to the isoquinoline family, characterized by a fused bicyclic structure. The synthesis typically involves bromination of isoquinoline derivatives followed by acetamide formation. The structural formula can be represented as follows:

N 1 8 Dibromoisoquinolin 3 yl acetamide\text{N 1 8 Dibromoisoquinolin 3 yl acetamide}

Antioxidant Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. A study evaluated several acetamide derivatives for their ability to scavenge free radicals and reduce oxidative stress markers in cellular models:

Compound% Inhibition (ABTS Radical)LD50 (ppm)
4000679.66 ± 1.3341.4591
4000785.00 ± 3.5129.8785

The results demonstrated that these compounds effectively reduced reactive oxygen species (ROS) production in macrophage models stimulated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to antioxidant activity, this compound has shown promise in modulating inflammatory responses. The compound was tested for its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages:

Concentration (µM)% Inhibition of NO Production
1079.66 ± 1.33
186.75 ± 0.65
0.191.73 ± 1.59

These findings suggest that the compound may serve as a potent anti-inflammatory agent by inhibiting key inflammatory mediators .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Wnt Pathway Inhibition : The compound has been identified as a potential inhibitor of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Dysregulation of this pathway is implicated in several cancers and fibrotic disorders .
  • Molecular Docking Studies : Computational studies have revealed that this compound exhibits strong binding affinities to key proteins involved in disease processes, suggesting its utility as a lead compound for drug development .

Cancer Research

Studies have explored the efficacy of isoquinoline derivatives, including this compound, in cancer treatment models. It has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Neuroprotection

Given its antioxidant properties, there is potential for this compound in neuroprotective applications. Preliminary studies indicate that it may protect neuronal cells from oxidative damage associated with neurodegenerative diseases .

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